N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InhA inhibition Mycobacterium tuberculosis pyrrolidine carboxamide SAR

CAS 873562-46-0 is a rationally designed pyrrolidine-3-carboxamide scaffold combining two underexplored features — 1-phenyl (vs. 1-cyclohexyl) pyrrolidine substitution and a 3-methylsulfanyl (vs. 3-halo) anilide moiety — both absent from crystallographically validated InhA inhibitor series (PDB 4U0J, 4TZT). The 3-SCH₃ pharmacophore introduces distinct electronic (σₘ ~0.15), steric, and lipophilic (π ~0.61) parameters compared to conventional halogenated analogs, which exhibit IC₅₀ values ranging from 890 nM (3-Br) to 10,700 nM (unsubstituted phenyl). Procure this compound to experimentally test whether the methylsulfanyl group recapitulates or exceeds the potency of halo-substituted InhA inhibitors, leveraging the validated QSAR model (R²=0.94) for computational pre-screening. Also suitable for orexin receptor modulation and heparanase inhibition studies.

Molecular Formula C18H18N2O2S
Molecular Weight 326.41
CAS No. 873562-46-0
Cat. No. B2380513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
CAS873562-46-0
Molecular FormulaC18H18N2O2S
Molecular Weight326.41
Structural Identifiers
SMILESCSC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O2S/c1-23-16-9-5-6-14(11-16)19-18(22)13-10-17(21)20(12-13)15-7-3-2-4-8-15/h2-9,11,13H,10,12H2,1H3,(H,19,22)
InChIKeyKYHCNIQPUFRJKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS 873562-46-0): Structural Identity and Compound Class Overview for Research Procurement


N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS 873562-46-0) is a synthetic pyrrolidine-3-carboxamide derivative featuring a 5-oxopyrrolidine core substituted with a 1-phenyl group and an N-[3-(methylsulfanyl)phenyl] amide moiety . The compound belongs to the pyrrolidine carboxamide (PCAM) class, a scaffold validated as potent inhibitors of enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis through high-throughput screening and crystallographic studies (PDB: 4U0J, 4TZT) [1][2]. The molecular formula is reported as C₁₈H₁₈N₂O₂S with a molecular weight of approximately 326.4 g/mol, though some vendor sources cite C₂₀H₂₂N₂O₂S (MW 354.47) [3]. The 3-methylsulfanyl (3-SCH₃) substituent on the anilide phenyl ring distinguishes it from halo-substituted analogs commonly explored in InhA inhibitor series.

Why In-Class Pyrrolidine Carboxamide Substitution Fails: Structural Specificity of N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS 873562-46-0)


Generic substitution of pyrrolidine carboxamides is precluded by the steep structure-activity relationships (SAR) established for this scaffold. In the InhA inhibitor series, the N-aryl substituent on the carboxamide profoundly influences potency: 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide exhibits an IC₅₀ of 10,700 nM, while the 3-bromophenyl analog achieves 890 nM — a >12-fold difference driven solely by the anilide substituent [1]. The 3-methylsulfanyl group on the target compound introduces distinct electronic (σₘ ~0.15 for SCH₃ vs. σₘ ~0.37 for Cl, ~0.39 for Br), steric, and lipophilic (π ~0.61 for SCH₃) parameters compared to halogenated analogs [2]. Furthermore, the 1-phenyl substitution on the pyrrolidine ring (as opposed to 1-cyclohexyl in crystallographically characterized InhA inhibitors PDB 4U0J and 4TZT) alters the conformational landscape of the 5-oxopyrrolidine ring, potentially affecting target binding geometry [3][4]. These cumulative structural differences render simple analog interchange scientifically unsound.

Quantitative Differentiation Evidence for N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS 873562-46-0) vs. Structural Analogs


3-Methylsulfanyl vs. 3-Halo Substituent: Differential InhA Inhibitory Potency in Pyrrolidine Carboxamide Series

In the pyrrolidine carboxamide InhA inhibitor series, the identity of the meta-substituent on the anilide phenyl ring critically governs inhibitory potency. The 3-bromo analog (N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, BDBM15651) exhibits an IC₅₀ of 890 nM against M. tuberculosis InhA, while the unsubstituted phenyl analog (1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, BDBM15647) shows an IC₅₀ of 10,700 nM [1]. The 5-chloro-2-methylphenyl analog (BDBM15669) achieves a Ki of approximately 970 nM [2]. The 3-methylsulfanyl group (SCH₃) in the target compound presents a distinct pharmacophore: its Hansch hydrophobicity constant (π ≈ 0.61) is intermediate between Br (π ≈ 0.86) and Cl (π ≈ 0.71), while its electronic effect (σₘ ≈ 0.15) is substantially different from halogens (σₘ 0.37-0.39), suggesting potentially differentiated binding interactions at the InhA active site [3]. No direct IC₅₀ data for the target compound against InhA are publicly available; this evidence is based on class-level SAR inference.

InhA inhibition Mycobacterium tuberculosis pyrrolidine carboxamide SAR substituent effects

1-Phenyl vs. 1-Cyclohexyl Pyrrolidine Substitution: Conformational and Binding Mode Implications in InhA

The target compound features a 1-phenyl substituent on the pyrrolidine ring, whereas the crystallographically characterized InhA inhibitor series (PDB 4U0J, 4TZT, 4TRJ) uniformly employs a 1-cyclohexyl group [1][2]. The 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (PDB 4U0J ligand) exhibits an IC₅₀ of 10,700 nM against InhA [3]. Replacement of the cyclohexyl with a phenyl group eliminates the chair conformation of the cyclohexyl ring and alters the spatial orientation of the 5-oxopyrrolidine ring relative to the NADH cofactor and the catalytic Tyr158 residue in the InhA binding pocket [1]. While this substitution pattern has not been directly evaluated in published InhA SAR, the computational QSAR model by Kouassi et al. (2015) established that InhA-PCAM complex formation enthalpy and Gibbs free energy changes linearly correlate with experimental IC₅₀ (R² = 0.94, pIC₅₀ = -0.1552·ΔΔGcom + 5.0448), providing a validated framework for assessing the impact of this substitution [4].

InhA inhibitor X-ray crystallography pyrrolidine conformation structure-based drug design

Methylsulfanyl-Containing Pyrrolidine Carboxamide Core: Activity at Orexin/Hypocretin Receptor Type 1

A closely related compound containing the identical 1-(3-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxamide core (BDBM79944; PubChem CID 24979400) has been evaluated against the Orexin/Hypocretin receptor type 1 (Homo sapiens) through the Scripps Research Institute Molecular Screening Center [1]. This compound exhibited an IC₅₀ of 3,100 nM (3.10 × 10³ nM) in a PubChem BioAssay (AID 504699) [1]. The BDBM79944 molecule differs from the target compound only by an extended N-ethyl-thiazolidinedione-pyridylmethylidene substituent on the carboxamide side chain, while retaining the identical 1-(3-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxamide scaffold. This demonstrates that the methylsulfanylphenyl-pyrrolidine core can engage mammalian GPCR targets at low micromolar concentrations. No orexin receptor data are available for the simpler target compound itself.

orexin receptor hypocretin GPCR pyrrolidine carboxamide methylsulfanyl pharmacophore

5-Oxo-1-arylpyrrolidine-3-carboxamide Scaffold: Validated Cytotoxic and Heparanase Inhibitory Activity

The 5-oxo-1-arylpyrrolidine-3-carboxamide scaffold has been independently validated for cytotoxic and heparanase inhibitory activity by Hari et al. (2020) [1]. A series of 5-oxo-1-arylpyrrolidine-3-carboxamides were synthesized by coupling substituted aromatic acid hydrazides and triazole-amines with pyrrolidine carboxylic acid, and evaluated for cytotoxicity against multiple cancer cell lines and heparanase enzyme inhibition [1]. The study reported that most compounds exhibited moderate heparanase inhibitory activity and good cytotoxicity [1]. While the target compound CAS 873562-46-0 was not specifically included in this study, its core structure (5-oxo-1-phenylpyrrolidine-3-carboxamide with an anilide substituent) is directly represented in the scaffold series, suggesting potential for anticancer screening [2].

heparanase inhibition cytotoxicity anticancer pyrrolidine carboxamide 5-oxopyrrolidine

Recommended Research Application Scenarios for N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS 873562-46-0) Procurement


Anti-Tubercular Drug Discovery: SAR Expansion of Pyrrolidine Carboxamide InhA Inhibitors Beyond 1-Cyclohexyl and Halo-Substituted Series

Procure CAS 873562-46-0 as a structurally novel entry point for expanding the SAR landscape of pyrrolidine carboxamide InhA inhibitors. The compound combines two underexplored features — 1-phenyl (vs. 1-cyclohexyl) pyrrolidine substitution and 3-methylsulfanyl (vs. 3-halo) anilide substitution — both of which are absent from the crystallographically characterized inhibitor series [1]. The validated InhA-PCAM QSAR model (R² = 0.94) by Kouassi et al. (2015) provides a computational framework for predicting potency changes upon these modifications [2]. Screening this compound against M. tuberculosis InhA and determining its IC₅₀ would directly test whether the methylsulfanyl pharmacophore can recapitulate or exceed the potency of bromo- (890 nM) and chloro-substituted analogs [3].

Orexin/Hypocretin Receptor Pharmacology: Core Scaffold Validation for GPCR Ligand Development

The 1-(3-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxamide core has demonstrated engagement with the Orexin/Hypocretin receptor type 1 at 3.1 μM through a close structural analog (BDBM79944) in PubChem BioAssay AID 504699 [4]. Procure CAS 873562-46-0 to evaluate whether this simpler, synthetically more accessible analog retains OX1R binding affinity. Positive results would establish this compound as a minimal pharmacophore for orexin receptor modulation, relevant to sleep disorders (insomnia, narcolepsy) and addiction research. The methylsulfanyl group may confer metabolic advantages over halogenated orexin receptor ligands by avoiding CYP450-mediated oxidative dehalogenation.

Anticancer Screening: Heparanase Inhibition and Cytotoxicity Assessment in Oncology Models

The 5-oxo-1-arylpyrrolidine-3-carboxamide scaffold has been independently validated for heparanase inhibitory and cytotoxic activity by Hari et al. (2020) [5]. Procure CAS 873562-46-0 for inclusion in focused library screens against heparanase-overexpressing cancer cell lines (e.g., myeloma, lymphoma, breast carcinoma) where heparanase promotes tumor invasion and angiogenesis. The methylsulfanyl substituent may provide differentiated cellular permeability and target engagement compared to the hydrazide and triazole derivatives characterized in the Hari et al. study, potentially identifying new structure-activity relationships in this therapeutic area.

Computational Chemistry and Molecular Modeling: Docking and MD Simulation Studies Using InhA Crystal Structure Templates

Utilize the available InhA crystal structures (PDB 4U0J, 4TZT) as templates for molecular docking and molecular dynamics simulations of CAS 873562-46-0 [1][6]. The compound's 1-phenyl and 3-methylsulfanyl substitutions provide a test case for computational prediction of binding modes distinct from the crystallized 1-cyclohexyl analogs. The QSAR model of Kouassi et al. (R² = 0.94) offers a quantitative framework for validating computational predictions against future experimental IC₅₀ data [2]. This dual computational-experimental approach can guide the rational design of next-generation InhA inhibitors with improved potency and pharmacokinetic profiles.

Quote Request

Request a Quote for N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.